molecular formula C14H18BrNO3S B2844326 3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide CAS No. 2310225-03-5

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Cat. No.: B2844326
CAS No.: 2310225-03-5
M. Wt: 360.27
InChI Key: TZCOUBILAMFCAN-UHFFFAOYSA-N
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Description

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a bromine atom, a benzamide group, and a tetrahydrothiophene ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring and the subsequent attachment of the benzamide group. Common synthetic routes may involve:

    Formation of the Tetrahydrothiophene Ring: This step often involves the reaction of suitable thiol and alkene precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: This step can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methoxybenzamide
  • 3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydrothiophene ring and benzamide group make it particularly versatile for various applications in scientific research and industry.

Properties

IUPAC Name

3-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-12-3-1-2-11(8-12)13(18)16-9-14(19-6-5-17)4-7-20-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCOUBILAMFCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=CC(=CC=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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